α₂‑Adrenoceptor Selectivity: Brimonidine vs. Clonidine and Apraclonidine
In radioligand binding and tissue bath assays, brimonidine is approximately 1000‑fold selective for the α₂ receptor over the α₁ receptor. This selectivity is 7‑ to 12‑fold greater than that of clonidine and 23‑ to 32‑fold greater than that of apraclonidine (p‑aminoclonidine) [1]. The quantitative superiority in α₂/α₁ selectivity minimizes α₁‑mediated adverse events such as mydriasis, vasoconstriction, and lid retraction [1].
| Evidence Dimension | α₂/α₁ receptor selectivity ratio |
|---|---|
| Target Compound Data | ≈1000‑fold (α₂ vs. α₁) |
| Comparator Or Baseline | Clonidine: 7‑ to 12‑fold lower α₂ selectivity; Apraclonidine: 23‑ to 32‑fold lower α₂ selectivity |
| Quantified Difference | Brimonidine is 7‑12x more α₂‑selective than clonidine; 23‑32x more α₂‑selective than apraclonidine |
| Conditions | Radioligand binding and tissue bath bioassays (multiple species) |
Why This Matters
Higher α₂ selectivity directly correlates with fewer α₁‑mediated ocular side effects, making brimonidine the preferred α₂ agonist for chronic glaucoma therapy and a more reliable research tool for α₂‑selective pharmacology.
- [1] Burke J, Schwartz M. Preclinical evaluation of brimonidine. Surv Ophthalmol. 1996;41(Suppl 1):S9‑S18. doi:10.1016/s0039-6257(96)82027-3 View Source
